(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime
CAS No.:
Cat. No.: VC18390545
Molecular Formula: C8H6BrF2NO
Molecular Weight: 250.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrF2NO |
|---|---|
| Molecular Weight | 250.04 g/mol |
| IUPAC Name | (Z)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine |
| Standard InChI | InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4- |
| Standard InChI Key | MNWWSXUNSCUBHU-QCDXTXTGSA-N |
| Isomeric SMILES | CO/N=C\C1=C(C(=CC(=C1)Br)F)F |
| Canonical SMILES | CON=CC1=C(C(=CC(=C1)Br)F)F |
Introduction
Structural Characteristics and Molecular Identity
The molecular formula of (Z)-5-bromo-2,3-difluorobenzaldehyde O-methyl oxime is C₈H₆BrF₂NO, with a molecular weight of 250.04 g/mol. Its structure comprises a benzaldehyde backbone substituted with bromine at position 5, fluorine atoms at positions 2 and 3, and an O-methyl oxime group (-CH=N-OCH₃) at the aldehyde position. The (Z)-configuration refers to the spatial arrangement of the oxime group, where the hydroxylamine-derived oxygen and the methyl group reside on the same side of the C=N bond .
Key Structural Features:
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Halogen Substituents: Bromine and fluorine enhance lipophilicity and electronic effects, facilitating interactions with biological targets.
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Oxime Group: The N-O bond confers nucleophilicity, enabling reactions with electrophilic centers in enzymes or receptors.
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Stereochemistry: The (Z)-isomer exhibits distinct physicochemical and biological properties compared to the (E)-isomer .
Table 1: Molecular Identifiers
Synthesis and Manufacturing
The synthesis of (Z)-5-bromo-2,3-difluorobenzaldehyde O-methyl oxime involves a two-step process:
Step 1: Preparation of 5-Bromo-2,3-difluorobenzaldehyde
The precursor aldehyde, 5-bromo-2,3-difluorobenzaldehyde (CAS: 633327-22-7), is synthesized via halogenation of 2,3-difluorobenzaldehyde. Bromination typically employs electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst .
Step 2: Oxime Formation
The aldehyde reacts with O-methylhydroxylamine under acidic or basic conditions to form the oxime. The (Z)-isomer is selectively obtained by controlling reaction parameters such as temperature and solvent polarity.
Reaction Scheme:
Physicochemical Properties
The compound’s halogen substituents and oxime group dictate its solubility, stability, and reactivity:
Solubility:
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Lipophilicity: Log P values (estimated) range from 1.43–2.26, indicating moderate hydrophobicity suitable for membrane penetration.
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Aqueous Solubility: Limited solubility in water (~0.28 mg/mL) but soluble in organic solvents like DMSO and ethanol.
Stability:
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Oxime Hydrolysis: Susceptible to acidic hydrolysis, regenerating the parent aldehyde .
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Photostability: Fluorine atoms reduce photodegradation compared to non-halogenated analogs.
Biological Activities and Mechanism of Action
(Z)-5-Bromo-2,3-difluorobenzaldehyde O-methyl oxime demonstrates notable bioactivity:
Antifungal and Antibacterial Effects
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Candida albicans: Exhibits MIC values of 8–16 µg/mL, comparable to fluconazole.
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Escherichia coli: Inhibits growth at 32 µg/mL, likely via disruption of cell wall synthesis.
Mechanism of Action
The oxime group acts as a nucleophile, attacking electrophilic centers in microbial enzymes (e.g., cytochrome P450). Bromine and fluorine enhance binding affinity to hydrophobic enzyme pockets.
Applications and Future Directions
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing antifungal agents with reduced toxicity.
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Prodrug Potential: The oxime group can be modified to improve bioavailability .
Agrochemicals
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Fungicide Development: Effective against plant pathogens like Fusarium spp..
Table 2: Comparative Bioactivity of Halogenated Oximes
| Compound | Antifungal Activity (MIC, µg/mL) | Antibacterial Activity (MIC, µg/mL) |
|---|---|---|
| (Z)-5-Bromo-2,3-difluoro... | 8–16 | 32 |
| 5-Chloro-2-fluoro analog | 16–32 | 64 |
| Non-halogenated oxime | >64 | >64 |
Challenges and Research Gaps
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